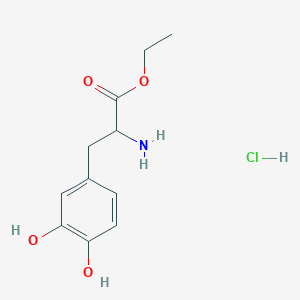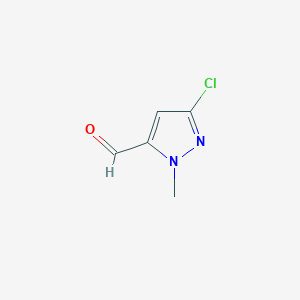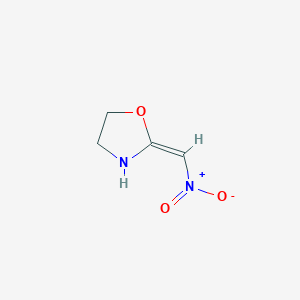
(2e)-2-(Nitromethylidene)-1,3-oxazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2e)-2-(Nitromethylidene)-1,3-oxazolidine is an organic compound that belongs to the class of oxazolidines Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms This specific compound is characterized by the presence of a nitromethylidene group attached to the oxazolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2e)-2-(Nitromethylidene)-1,3-oxazolidine typically involves the reaction of an appropriate oxazolidine precursor with a nitromethylidene reagent. One common method is the condensation reaction between 1,3-oxazolidine and nitromethane in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
(2e)-2-(Nitromethylidene)-1,3-oxazolidine undergoes several types of chemical reactions, including:
Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitromethylidene group can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted oxazolidines depending on the nucleophile used.
科学研究应用
(2e)-2-(Nitromethylidene)-1,3-oxazolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of (2e)-2-(Nitromethylidene)-1,3-oxazolidine involves its interaction with specific molecular targets. The nitromethylidene group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
(2e)-2-(Nitromethylidene)-1,3-thiazolidine: Similar structure but contains a sulfur atom instead of oxygen.
(2e)-2-(Nitromethylidene)-1,3-dioxolane: Similar structure but contains two oxygen atoms in the ring.
(2e)-2-(Nitromethylidene)-1,3-oxathiolane: Similar structure but contains both oxygen and sulfur atoms in the ring.
Uniqueness
(2e)-2-(Nitromethylidene)-1,3-oxazolidine is unique due to the presence of both nitrogen and oxygen atoms in its ring structure, which imparts distinct chemical and physical properties
属性
分子式 |
C4H6N2O3 |
|---|---|
分子量 |
130.10 g/mol |
IUPAC 名称 |
(2E)-2-(nitromethylidene)-1,3-oxazolidine |
InChI |
InChI=1S/C4H6N2O3/c7-6(8)3-4-5-1-2-9-4/h3,5H,1-2H2/b4-3+ |
InChI 键 |
PDKGXWZFFGNNBN-ONEGZZNKSA-N |
手性 SMILES |
C1CO/C(=C/[N+](=O)[O-])/N1 |
规范 SMILES |
C1COC(=C[N+](=O)[O-])N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-1-[4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12322299.png)
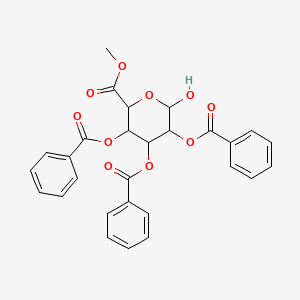
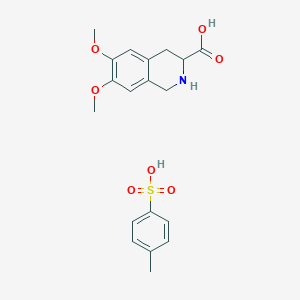

![[(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methyl benzoate](/img/structure/B12322332.png)
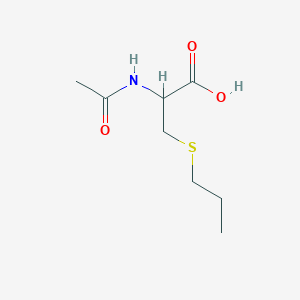
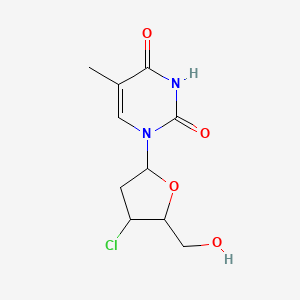
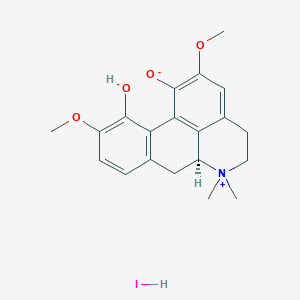
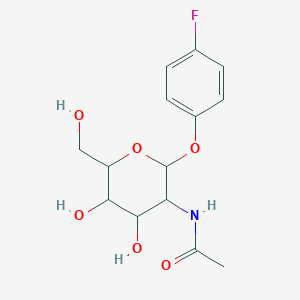
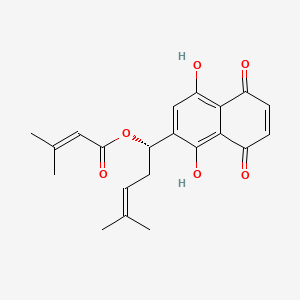

![3a,5a,8,8,11b,13a-Hexamethyl-1-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12322405.png)
